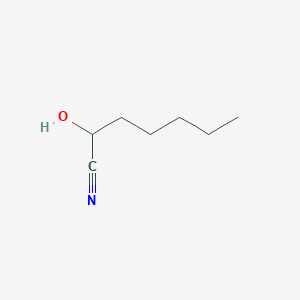

Heptanenitrile, 2-hydroxy-

Description

Significance of α-Hydroxynitrile Scaffolds in Synthetic Methodologies

The dual functionality of α-hydroxynitriles allows them to participate in a wide array of chemical transformations. researchgate.net They can be readily converted into a variety of important chemical entities, including α-hydroxy acids, α-hydroxy aldehydes, β-amino alcohols, and α-fluorocyanides. rsc.org This versatility makes them crucial intermediates in the synthesis of fine chemicals, bulk chemicals, and complex, biologically active molecules. rsc.orglookchem.com

The ability to form new carbon-carbon bonds enantioselectively is a cornerstone of modern organic synthesis. α-Hydroxynitriles, particularly in their optically active forms, serve as key precursors for creating chiral molecules. lookchem.com This is of paramount importance in the pharmaceutical industry, where the different enantiomers of a drug can exhibit vastly different biological activities and side-effect profiles. lookchem.com The development of methods to produce enantiomerically pure cyanohydrins has therefore been a significant focus of research. d-nb.info

Furthermore, the α-hydroxy acid scaffolds derived from these nitriles have found applications in materials science, particularly in the creation of biodegradable polymers for tissue engineering. nih.gov

Historical Context of Cyanohydrin Chemistry Advancements

The history of cyanohydrin chemistry dates back to 1837, when Wöhler and Liebig first described a reaction catalyzed by emulsin, an extract from bitter almonds, that involved the decomposition of a cyanohydrin. rsc.org However, it was not until 1908 that Rosenthaler performed the reverse reaction, achieving the first-ever enantioselective synthesis by preparing optically pure mandelonitrile. rsc.org This marked a pivotal moment in the field.

For a long time, the practical application of cyanohydrin synthesis was limited. A significant breakthrough came with the discovery and development of hydroxynitrile lyase (HNL) enzymes. d-nb.info These enzymes catalyze the stereoselective addition of hydrogen cyanide (HCN) to aldehydes and ketones, providing a reliable method for producing optically active cyanohydrins. researchgate.netcapes.gov.br The first (S)-oxynitrilase was isolated and characterized in 1961, followed by extensive research into both (R)- and (S)-selective HNLs. d-nb.info

In parallel with enzymatic methods, significant progress has been made in chemically catalyzed asymmetric cyanohydrin synthesis over the past few decades. wiley.com The first report of an enantioselective addition of trimethylsilyl (B98337) cyanide (TMSCN) to an aldehyde using a chiral Lewis acid catalyst appeared in 1986. wiley.com Although the initial enantioselectivity was modest, this opened the door for the development of a new generation of highly efficient and selective chemical catalysts. wiley.com These advancements have provided synthetic chemists with powerful tools that, in many cases, rival or even surpass enzymatic methods in terms of their broad applicability and enantioselectivity. wiley.com

Scope and Research Trajectories for Heptanenitrile, 2-hydroxy-

Heptanenitrile, 2-hydroxy- (C7H13NO) is a chiral compound of interest due to its potential as a building block in the synthesis of more complex molecules. lookchem.comnih.gov Research on this specific α-hydroxynitrile and its derivatives is multifaceted, exploring its synthesis, properties, and applications.

One key area of research is the development of efficient and stereoselective synthetic routes to (R)- and (S)-Heptanenitrile, 2-hydroxy-. This includes the use of hydroxynitrile lyases and the optimization of reaction conditions to achieve high yields and enantiomeric purity. researchgate.netrsc.org

Furthermore, studies are investigating the chemical transformations of Heptanenitrile, 2-hydroxy-. For instance, recent research has explored the highly selective C(sp3)–H bond oxygenation at remote positions of heptanenitrile, demonstrating a method to functionalize the molecule at sites other than the carbon bearing the hydroxyl and nitrile groups. acs.org This opens up new avenues for creating diverse derivatives from this starting material.

The physical and chemical properties of Heptanenitrile, 2-hydroxy- are also under investigation. Understanding its solubility, reactivity, and spectroscopic characteristics is crucial for its effective use in synthesis. evitachem.com

Future research is likely to focus on expanding the synthetic utility of Heptanenitrile, 2-hydroxy- as a chiral precursor for biologically active compounds and new materials. lookchem.com The development of novel catalytic systems, both enzymatic and chemical, for its synthesis and modification will continue to be a significant research trajectory.

Chemical and Physical Properties of Heptanenitrile, 2-hydroxy-

| Property | Value |

| Molecular Formula | C7H13NO |

| Molecular Weight | 127.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in water evitachem.com |

Structure

3D Structure

Properties

CAS No. |

116297-10-0 |

|---|---|

Molecular Formula |

C7H13NO |

Synonyms |

(R)-2-Hydroxyheptanenitrile |

Origin of Product |

United States |

Synthetic Methodologies for Heptanenitrile, 2 Hydroxy

Direct Nucleophilic Addition Approaches to Carbonyl Compounds

The cornerstone of 2-hydroxyheptanenitrile synthesis lies in the addition of a cyanide nucleophile to the carbonyl carbon of hexanal (B45976). This reaction, forming a new carbon-carbon bond and a stereocenter, is a classic example of cyanohydrin formation.

Aldehyde and Ketone Reactivity with Hydrogen Cyanide Equivalents

The reaction between an aldehyde or ketone and hydrogen cyanide (HCN) is a fundamental method for producing cyanohydrins. Current time information in Bangalore, IN. This nucleophilic addition is reversible, but for aliphatic aldehydes like hexanal, the equilibrium generally favors the formation of the cyanohydrin product. wikipedia.org The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon. wiley.com Subsequent protonation of the resulting alkoxide intermediate yields the cyanohydrin. wiley.com

Due to the high toxicity and volatility of hydrogen cyanide gas, alternative and safer cyanide sources are often employed. researchgate.net These "hydrogen cyanide equivalents" release the cyanide ion under specific reaction conditions. Commonly used equivalents include:

Alkali metal cyanides (NaCN, KCN): These salts are frequently used in the presence of a proton source, such as an acid, to generate HCN in situ. Current time information in Bangalore, IN.researchgate.net The reaction is typically base-catalyzed to ensure a sufficient concentration of the nucleophilic cyanide ion. wiley.comwikipedia.org A classic procedure involves the use of sodium or potassium cyanide with sodium bisulfite.

Acetone (B3395972) cyanohydrin: This compound can act as a convenient and less hazardous in situ source of HCN through a process called transhydrocyanation. wikipedia.orgnih.govthieme-connect.de The transfer of HCN from acetone cyanohydrin to an acceptor aldehyde is an equilibrium process, often driven forward by using a more reactive aldehyde or by removing the acetone byproduct. wikipedia.orgthieme-connect.de

Diethylaluminum cyanide (Et₂AlCN): Known as Nagata's reagent, this organoaluminum compound is a potent reagent for the hydrocyanation of α,β-unsaturated ketones and can also be used for the hydrocyanation of aldehydes. thieme-connect.dewikipedia.orgorgsyn.org It is typically used in stoichiometric amounts. wikipedia.org

The choice of cyanide equivalent can influence the reaction conditions and the need for specific catalysts.

Catalytic Systems for Cyanohydrin Formation

To enhance reaction rates, improve yields, and control stereoselectivity, various catalytic systems have been developed for the synthesis of α-hydroxynitriles.

Lewis acids play a crucial role in activating the carbonyl group of the aldehyde, rendering it more electrophilic and susceptible to nucleophilic attack by the cyanide ion. researchgate.net A wide array of Lewis acids, particularly metal-based catalysts, have been investigated for cyanohydrin synthesis.

Table 1: Examples of Lewis Acid-Catalyzed Cyanation of Aldehydes

| Aldehyde | Cyanide Source | Lewis Acid Catalyst | Solvent | Temperature | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Hexanal | Trimethylsilyl (B98337) cyanide | Zinc Iodide (ZnI₂) | Neat | - | - | chinesechemsoc.org |

| Benzaldehyde | Trimethylsilyl cyanide | Scandium Triflate (Sc(OTf)₃) | Water | Room Temp | 95 | researchgate.net |

| Hexanal | Trimethylsilyl cyanide | Scandium Triflate (Sc(OTf)₃) | Water | Room Temp | 99 | researchgate.net |

| Aromatic & Aliphatic Aldehydes | Trimethylsilyl cyanide | Titanium(IV) Complexes | Various | -65 °C to RT | High | wiley.comdiva-portal.org |

| Aliphatic Aldehydes | Acetone cyanohydrin | Vanadium(V)(salalen) complex | - | - | High | researchgate.net |

| Aromatic & Aliphatic Aldehydes | Trimethylsilyl cyanide | Yttrium(III) isopropoxide | THF | Room Temp | 80 (for benzaldehyde) | thieme-connect.de |

Data presented is for illustrative purposes and may not represent optimized conditions for all substrates.

Research has shown that titanium(IV)-based catalysts, particularly those with chiral ligands like TADDOL or Schiff bases, are highly effective for the asymmetric synthesis of cyanohydrins from both aromatic and aliphatic aldehydes. wiley.comdiva-portal.org Yttrium and other lanthanide complexes have also demonstrated high catalytic activity, sometimes at very low catalyst loadings. wiley.comthieme-connect.de For the synthesis of 2-hydroxyheptanenitrile specifically, zinc iodide (ZnI₂) has been effectively used to catalyze the reaction between hexanal and trimethylsilyl cyanide. chinesechemsoc.org More recently, scandium triflate has been shown to be a highly effective catalyst for the cyanosilylation of hexanal in water, achieving a 99% yield. researchgate.net

Base catalysis is fundamental to the cyanohydrin reaction, as it generates the cyanide anion (CN⁻) from HCN or its equivalents. Current time information in Bangalore, IN.wiley.com The reaction is reversible, and in the presence of a strong base, the cyanohydrin can revert to the starting carbonyl compound. wiley.com The rate of reaction is proportional to the concentration of the cyanide ion. Current time information in Bangalore, IN.

Commonly used bases include alkali metal hydroxides or cyanides themselves. Current time information in Bangalore, IN.wikipedia.org Organic bases, such as triethylamine (B128534) or N-methyl morpholine, can also be employed, particularly when using silylated cyanide reagents. thieme-connect.demdpi.com The choice of base and its concentration can be critical in balancing the forward reaction rate with the potential for side reactions or reversal of the cyanohydrin formation. For instance, in transhydrocyanation reactions using acetone cyanohydrin, a base initiates the equilibrium transfer of HCN. wikipedia.org

The use of solid-supported catalysts, such as ion-exchange resins, offers significant advantages in terms of ease of separation, catalyst reusability, and often milder reaction conditions, aligning with the principles of green chemistry. arkat-usa.orgcu.edu.eg

Amberlyst resins , which are polystyrene-based ion-exchange resins, have proven effective as catalysts in various organic transformations. arkat-usa.orgcu.edu.eg For α-hydroxynitrile synthesis, both acidic (e.g., Amberlyst-15) and basic (e.g., Amberlyst A-21) resins can be utilized. arkat-usa.orgarabjchem.org

Cation-exchange resins can be impregnated with cyanide salts like KCN, providing a solid-supported cyanide source. thieme-connect.de

Basic resins like Amberlite IRA-904 have been used in combination with enzymes for the synthesis of cyanohydrin acetates. thieme-connect.de Amberlyst A-21, a neutral ion-exchange resin, has been successfully employed as a recyclable basic catalyst for the ring-opening of epoxides with acetone cyanohydrin in water to produce β-hydroxynitriles, showcasing its utility in C-CN bond formation under environmentally benign conditions. arabjchem.org A patent describes a method for preparing α-hydroxynitriles using a cation exchange resin soaked in an organic amine solution as the catalyst, reacting acetone cyanohydrin with aromatic aldehydes. This method highlights the potential for high yields and reusability of the catalyst.

The use of resin-based catalysts in the synthesis of 2-hydroxyheptanenitrile from aliphatic aldehydes like hexanal offers a promising avenue for developing more sustainable and industrially viable processes. tudelft.nl

Strategies Utilizing Silylated Cyanide Reagents

Silylated cyanide reagents, most notably trimethylsilyl cyanide (TMSCN) , are widely used and highly effective alternatives to HCN. snnu.edu.cnresearchgate.net They are less toxic, easier to handle, and their reactions to form O-silylated cyanohydrins are often irreversible, leading to high yields. snnu.edu.cn The reaction of an aldehyde with TMSCN is typically catalyzed by a Lewis acid. wiley.com

A direct and high-yielding synthesis of the silylated precursor to 2-hydroxyheptanenitrile has been reported. chinesechemsoc.org In this procedure, hexanal is treated with trimethylsilyl cyanide in the presence of a catalytic amount of zinc iodide (ZnI₂). The resulting 2-((trimethylsilyl)oxy)heptanenitrile is then hydrolyzed to afford 2-hydroxyheptanenitrile. chinesechemsoc.org

The versatility of silylated cyanide reagents is further enhanced by the variety of catalysts that can be employed, offering control over reactivity and stereoselectivity.

Table 2: Synthesis of 2-Hydroxyheptanenitrile and Related Cyanohydrins using Silylated Reagents

| Carbonyl Compound | Silylated Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Product | Ref. |

|---|---|---|---|---|---|---|---|

| Hexanal | Trimethylsilyl cyanide | Zinc Iodide (ZnI₂) | Neat | Room Temp | - | 2-((Trimethylsilyl)oxy)heptanenitrile | chinesechemsoc.org |

| Hexanal | Trimethylsilyl cyanide | Scandium Triflate (Sc(OTf)₃) | Water | Room Temp | 99 | 2-Hydroxyheptanenitrile | researchgate.net |

| Benzaldehyde | Trimethylsilyl cyanide | Potassium Cyanide/18-crown-6 | - | - | - | O-silylated cyanohydrin | wikipedia.org |

| Heptanal (B48729) | Trimethylsilyl cyanide | Titanium(IV) Complex | - | -65 | >98 | (S)-2-((Trimethylsilyl)oxy)octanenitrile | wiley.com |

Yields and conditions are as reported in the cited literature and may vary.

The reaction with TMSCN is not limited to zinc-based catalysts. As shown in Table 2, a range of Lewis acids, including those based on titanium and scandium, effectively catalyze the cyanosilylation of aliphatic aldehydes like hexanal and heptanal, often with high yields and, in the case of chiral catalysts, high enantioselectivity. wiley.comresearchgate.netdiva-portal.org The subsequent hydrolysis of the O-silylated intermediate to the final 2-hydroxyheptanenitrile is a straightforward process. chinesechemsoc.org

Employing Acetone Cyanohydrin as a Cyanide Source

Acetone cyanohydrin has emerged as a widely used and safer alternative to highly toxic hydrogen cyanide (HCN) gas in the synthesis of cyanohydrins. thieme-connect.detcichemicals.com It can act as a convenient in-situ source of HCN, participating in transcyanation reactions with various aldehydes and ketones. thieme-connect.de The equilibrium of this reaction can be shifted towards the desired product, 2-hydroxyheptanenitrile, through the use of catalysts.

This method is particularly valuable in biocatalytic systems where direct use of HCN can be problematic. For instance, in the synthesis of certain pharmaceutical intermediates, mild reagents such as acetone cyanohydrin have been successfully used in conjunction with hydroxynitrile lyase enzymes for the formal addition of HCN to carbonyl compounds. uniovi.es The reaction involves the transfer of the cyanide group from acetone cyanohydrin to an aldehyde substrate like hexanal, catalyzed by an appropriate enzyme or chemical catalyst. thieme-connect.deuniovi.es Various catalysts, including lanthanoid(III) alkoxides and titanium(IV) isopropoxide, have been shown to facilitate this transfer, enabling the formation of aldehyde-derived cyanohydrins in high yields. thieme-connect.de

Biocatalytic Pathways and Enzymatic Synthesis

Biocatalysis provides an efficient and highly stereoselective route to chiral cyanohydrins like 2-hydroxyheptanenitrile. uniovi.es Enzymes, particularly hydroxynitrile lyases (HNLs), are central to these synthetic strategies, enabling the production of specific enantiomers which are crucial intermediates for the synthesis of pharmaceuticals and other bioactive molecules. uniovi.esuniprot.org

Hydroxynitrile lyases (EC 4.1.2.x) are a class of enzymes that catalyze the asymmetric addition of hydrogen cyanide to prochiral aldehydes or ketones, yielding optically active cyanohydrins. uniovi.esrcsb.org This reaction is reversible, and in nature, HNLs are involved in the defense mechanism of plants by releasing HCN from cyanogenic glycosides. wikipedia.orgebi.ac.uk For synthetic purposes, the reverse reaction is exploited to create valuable chiral molecules. uniprot.org HNLs are classified based on the stereochemistry of the product they form, primarily as (R)-selective or (S)-selective.

(R)-selective HNLs are employed to synthesize the (R)-enantiomer of 2-hydroxyheptanenitrile. A notable example is the HNL from Prunus armeniaca (ParsHNL), which has been used as a crude biocatalyst to facilitate the addition of HCN to hexanal. uniovi.es This enzymatic reaction produces (R)-2-hydroxyheptanenitrile with high yield and excellent enantiomeric purity. uniovi.esumich.edu Another well-studied (R)-selective HNL is derived from Arabidopsis thaliana (AtHNL), which belongs to the α/β-hydrolase fold family and represents a promising biocatalyst for synthesizing a range of chiral cyanohydrins. wikipedia.orgnih.govnih.govmolaid.com

| Enzyme Source | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Prunus armeniaca (ParsHNL) | Hexanal | (R)-2-hydroxyheptanenitrile | 82% | Nearly enantiopure | uniovi.es |

The synthesis of (S)-2-hydroxyheptanenitrile is achieved using (S)-selective HNLs. uniprot.orgebi.ac.uk These enzymes are also members of the α/β-hydrolase superfamily and catalyze the formation of (S)-cyanohydrins. wikipedia.orgebi.ac.uk Commonly studied and applied (S)-HNLs include those from the Para rubber tree (Hevea brasiliensis, HbHNL) and cassava (Manihot esculenta, MeHNL). wikipedia.orgebi.ac.uk These enzymes accept a wide array of aliphatic and aromatic aldehydes, including hexanal, for the stereoselective synthesis of the corresponding (S)-cyanohydrin. uniprot.orgebi.ac.uk The reaction catalyzed by HbHNL, for example, is the addition of hydrogen cyanide to hexanal to form (2S)-2-hydroxyheptanenitrile. uniprot.org

| Enzyme Source | Enzyme Name | Substrate | Product | Reference |

|---|---|---|---|---|

| Hevea brasiliensis | HbHNL | Hexanal | (S)-2-hydroxyheptanenitrile | uniprot.orgwikipedia.org |

| Manihot esculenta | MeHNL | Hexanal | (S)-2-hydroxyheptanenitrile | wikipedia.orgebi.ac.uk |

| Baliospermum montanum | BmHNL | Aldehydes/Ketones | (S)-cyanohydrins | rcsb.org |

Enzymatic kinetic resolution (EKR) is a powerful strategy for separating enantiomers from a racemic mixture. wikipedia.org This technique relies on the ability of an enzyme to react at a significantly different rate with each enantiomer, allowing for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting one (which remains as unreacted starting material). wikipedia.org

For chiral hydroxyl compounds like 2-hydroxyheptanenitrile, lipases are commonly used enzymes for kinetic resolution. d-nb.infonih.gov The process typically involves a transesterification or acetylation reaction. In the presence of an acyl donor (e.g., vinyl acetate), the lipase (B570770) will selectively acylate one enantiomer of the racemic cyanohydrin. For example, the enzyme might preferentially convert the (R)-2-hydroxyheptanenitrile into its corresponding ester, leaving the (S)-2-hydroxyheptanenitrile largely unreacted. The resulting mixture, containing an ester and an alcohol, can then be separated using standard chromatographic techniques. This method provides access to both enantiomers in high optical purity. nih.govrsc.org

The field of reaction engineering applies engineering principles to design and optimize chemical and biochemical reactors and processes. northwestern.eduyoutube.com For biocatalytic cyanohydrin production, reaction engineering is crucial for developing efficient, scalable, and economically viable syntheses. nih.gov Key considerations include managing the multiphase reaction environment, as HNL-catalyzed reactions often occur in two-phase systems (an aqueous phase containing the enzyme and an organic phase for the hydrophobic substrate and product) to overcome substrate inhibition or low solubility. b-tu.de

Engineers must also address mass transfer limitations between the phases to ensure the substrate can reach the enzyme's active site effectively. youtube.com The choice between using isolated (free or immobilized) enzymes and whole-cell biocatalysts is another critical design decision. nih.gov Whole-cell systems can offer advantages like inherent cofactor regeneration but may have lower specific activity, while purified enzymes provide higher purity and activity but can be less stable and more expensive. nih.gov Furthermore, thermodynamic analysis helps determine reaction spontaneity and equilibrium limitations, guiding the optimization of reaction conditions to maximize conversion and yield. youtube.com

Hydroxynitrile Lyase (HNL)-Mediated Enantioselective Synthesis

Advanced Synthetic Transformations for Heptanenitrile, 2-hydroxy- Derivative Generation

Once formed, 2-hydroxyheptanenitrile can serve as a versatile building block for the synthesis of a variety of derivatives. Advanced synthetic strategies, including ring-opening reactions and tandem sequences, can be employed to generate structurally diverse molecules.

Ring-Opening Reactions in α-Hydroxynitrile Synthesis

The direct synthesis of α-hydroxynitriles, such as 2-hydroxyheptanenitrile, via the ring-opening of epoxides is not a conventional synthetic route. The reaction of an epoxide with a cyanide nucleophile typically results in the formation of a β-hydroxynitrile. This is due to the nature of the SN2-type nucleophilic attack on the epoxide ring.

In a base-catalyzed or neutral-pH ring-opening of an unsymmetrical epoxide, the cyanide anion will preferentially attack the less sterically hindered carbon atom. jove.comthieme-connect.de For a terminal epoxide, this results in the formation of a 3-hydroxyalkanenitrile. Under acidic conditions, the reaction can be more complex. The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. researchgate.net However, even in this case, the product is a β-hydroxynitrile.

The regioselectivity of the cyanide-mediated ring-opening of epoxides is a well-established principle in organic synthesis. For instance, the reaction of epoxides with sodium cyanide, which can be catalyzed by various Lewis acids like cerium(IV) triflate, consistently yields β-hydroxy nitriles with high regioselectivity. tandfonline.com The attack of the cyanide ion occurs at the less substituted carbon atom of the epoxide. tandfonline.com

It is important to distinguish this from the synthesis of α-hydroxynitriles, which are typically formed from the reaction of aldehydes or ketones with a cyanide source. wikipedia.orglibretexts.org The formation of 2-hydroxyheptanenitrile, for example, proceeds from the reaction of hexanal with a cyanide source.

Tandem Reaction Sequences Incorporating Cyanohydrin Formation

Tandem, or cascade, reactions that incorporate the formation of a cyanohydrin intermediate offer an efficient pathway to complex molecular architectures in a single synthetic operation. These sequences leverage the dual reactivity of the hydroxyl and nitrile functionalities of the cyanohydrin.

One-pot syntheses can be designed where an aldehyde is first converted to a cyanohydrin, which then undergoes further in-situ transformation. beilstein-journals.orgmdpi.comscispace.com For example, a cyanohydrin can be directly converted to other functional groups without isolation of the intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. libretexts.org

More elaborate tandem sequences can lead to the formation of heterocyclic compounds. The initial cyanohydrin formation is a key step in various routes to nitrogen-containing heterocycles like substituted aziridines and morpholines. rsc.org For instance, a cyanohydrin can be reacted with an amino ester in a one-pot reduction-transimination-reduction sequence to yield substituted amino alcohols, which can then cyclize to form morpholines. rsc.org

Another example of a tandem reaction involves the Michael addition of the anion of a cyanohydrin carbonate to an α,β-unsaturated ketone, followed by an intramolecular Claisen-type condensation. researchgate.netmdpi.com This sequence allows for the rapid construction of complex cyclic systems.

The following table provides examples of tandem reactions starting from cyanohydrin intermediates.

Table 1: Examples of Tandem Reactions Involving Cyanohydrin Intermediates

| Starting Material | Reagents and Conditions | Product Type | Ref. |

|---|

These advanced synthetic methodologies highlight the versatility of 2-hydroxyheptanenitrile and other α-hydroxynitriles as key intermediates in the construction of a diverse range of organic molecules.

Reaction Pathways and Mechanistic Investigations of Heptanenitrile, 2 Hydroxy

Nucleophilic Addition Mechanisms to Carbonyl Substrates

Heptanenitrile, 2-hydroxy- is synthesized from heptanal (B48729) through a nucleophilic addition reaction known as cyanohydrin formation. libretexts.orgwikipedia.org This reaction involves the addition of hydrogen cyanide (HCN) across the carbon-oxygen double bond of the aldehyde. libretexts.orgchemguide.co.uk The process is reversible and typically requires a basic catalyst to proceed at a practical rate. libretexts.orgjove.com

The mechanism begins with the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of heptanal. chemguide.co.uklibretexts.orgdoubtnut.com The polarity of the carbon-oxygen double bond makes the carbon atom slightly positive and thus susceptible to attack. libretexts.org This attack results in the formation of a new carbon-carbon single bond and breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom to form a tetrahedral alkoxide intermediate. jove.comlibretexts.org

Table 1: Key Species in the Nucleophilic Addition to Heptanal

| Species | Role | Description |

|---|---|---|

| Heptanal | Electrophile | The carbonyl carbon is electron-deficient and serves as the site of nucleophilic attack. |

| Cyanide Ion (CN⁻) | Nucleophile | A strong nucleophile that attacks the carbonyl carbon, initiating the reaction. jove.comorgoreview.com |

| Alkoxide Ion | Intermediate | A tetrahedral intermediate formed after the cyanide ion adds to the carbonyl carbon. libretexts.org |

The second step of the mechanism is the protonation of the negatively charged alkoxide intermediate. libretexts.orgualberta.ca This highly basic intermediate readily abstracts a proton from a proton source in the reaction mixture. jove.com In most scenarios, a molecule of hydrogen cyanide serves as the proton donor. libretexts.orglibretexts.orgdoubtnut.com This step is fast and results in the formation of the final product, Heptanenitrile, 2-hydroxy-, and also regenerates the cyanide ion catalyst, allowing it to participate in another reaction cycle. libretexts.orgjove.comlibretexts.org

Transformations of the Nitrile Functionality in α-Hydroxynitriles

The nitrile (-C≡N) and hydroxyl (-OH) groups of Heptanenitrile, 2-hydroxy- allow for a variety of subsequent chemical transformations, making it a versatile synthetic intermediate. wikipedia.orgfiveable.me

The nitrile group of α-hydroxynitriles can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions. wikipedia.orgsavemyexams.com This converts Heptanenitrile, 2-hydroxy- into 2-hydroxyheptanoic acid. nih.gov

The hydrolysis typically proceeds in two stages. First, the nitrile is converted to an amide intermediate. In the second stage, the amide is further hydrolyzed to the carboxylic acid. acs.org For instance, alkaline hydrolysis using a reagent like sodium hydroxide (B78521) (NaOH) in an ethanol/water mixture, followed by acidification, can yield the desired α-hydroxy carboxylic acid. acs.orgnih.gov Enzymatic methods, using nitrile hydratase and amidase enzymes, have also been developed for this conversion. google.com

The nitrile group is susceptible to reduction by various reagents. Catalytic hydrogenation is a common method for reducing nitriles. Depending on the catalyst and reaction conditions, different products can be obtained.

The reduction of α-hydroxynitriles can lead to the formation of β-amino alcohols, which are important structural motifs in many biologically active compounds. nih.govdiva-portal.orgrsc.org This transformation involves the reduction of the nitrile group to a primary amine. For example, catalytic hydrogenation over specific catalysts can achieve this. While direct reduction of the cyanohydrin is possible, the reaction can sometimes be complex.

Alternatively, the nitrile group can be reduced to a primary amine. This would convert Heptanenitrile, 2-hydroxy- into 1-amino-2-heptanol. A variety of reducing agents and conditions can be employed for this purpose.

The hydroxyl group of Heptanenitrile, 2-hydroxy-, being on the carbon adjacent (alpha) to the nitrile group, can be eliminated along with a hydrogen atom to form an α,β-unsaturated nitrile. This dehydration reaction introduces a carbon-carbon double bond into the molecule, yielding 2-heptenenitrile.

This transformation is a valuable synthetic route because α,β-unsaturated nitriles are important intermediates and monomers. youtube.com However, the dehydration of α-hydroxynitriles can be more challenging compared to the dehydration of other alcohols, such as 3-hydroxynitriles. youtube.com The reaction often requires specific dehydrating agents or conditions to proceed efficiently.

Table 2: Summary of Transformations of Heptanenitrile, 2-hydroxy-

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | Acid or base (e.g., NaOH), followed by acidification | 2-Hydroxyheptanoic acid acs.orgnih.gov |

| Reduction | Catalytic hydrogenation, other reducing agents | β-Amino alcohols (e.g., 1-amino-2-heptanol) |

| Dehydration | Dehydrating agents | α,β-Unsaturated nitriles (e.g., 2-Heptenenitrile) youtube.com |

Hydration Reactions to Amide Derivatives

The transformation of nitriles to amides through hydration is a fundamental reaction in organic chemistry, and Heptanenitrile, 2-hydroxy- is no exception. This conversion is significant as amides are key structural motifs in many biologically active molecules and are precursors to other functional groups. oatext.com

Recent research has highlighted various methods to achieve this hydration under mild conditions, which is crucial for preserving the hydroxyl group and any stereocenters in the molecule. One effective method involves the use of hydrogen peroxide (H₂O₂) in dimethyl sulfoxide (B87167) (DMSO) with potassium carbonate (K₂CO₃). nih.gov This reaction proceeds overnight at a controlled temperature below 10 °C to yield 2-hydroxyheptanamide. nih.gov The progress of this reaction can be monitored using techniques like Thin-Layer Chromatography (TLC). nih.gov

Another approach utilizes transition metal catalysts. For instance, the Ghaffar-Parkins catalyst, a platinum-based complex, has demonstrated high activity and chemoselectivity for nitrile hydration. orgsyn.org This catalyst is particularly advantageous as it operates under mild conditions, tolerating various functional groups that might be sensitive to more traditional acidic or basic hydrolysis methods. orgsyn.org Copper(II) acetate (B1210297) has also been used as a catalyst, promoted by N,N-diethylhydroxylamine, allowing the reaction to be conducted in water at low temperatures with short reaction times. rsc.org Furthermore, sodium hydroxide (NaOH) in isopropyl alcohol has been shown to mediate the hydration of nitriles to their corresponding amides in moderate to good yields. oatext.com

The mechanism of nitrile hydration under basic conditions, such as with NaOH, involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by protonation to form an imidic acid intermediate, which then tautomerizes to the more stable amide.

The conversion of Heptanenitrile, 2-hydroxy- to its amide derivative, 2-hydroxyheptanamide, is a key step in the synthesis of more complex molecules like poly(α-hydroxy esters). nih.gov The resulting amide can be further hydrolyzed under alkaline conditions, for instance using sodium hydroxide in an ethanol/water mixture, to yield the corresponding α-hydroxy acid, 2-hydroxyheptanoic acid. nih.gov

Table 1: Conditions for Hydration of Heptanenitrile, 2-hydroxy-

| Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| H₂O₂, K₂CO₃ | DMSO | < 10 °C, overnight | 2-hydroxyheptanamide | nih.gov |

| Ghaffar-Parkins catalyst | Various | Mild | 2-hydroxyheptanamide | orgsyn.org |

| Cu(OAc)₂, N,N-diethylhydroxylamine | Water | Low temperature | 2-hydroxyheptanamide | rsc.org |

Stereochemical Control and Diastereoselective Outcomes

The synthesis of Heptanenitrile, 2-hydroxy- with specific stereochemistry is of great interest due to the importance of chiral molecules in pharmaceuticals and other biologically active compounds. lookchem.com Stereoselective synthesis aims to produce a particular stereoisomer, either an enantiomer or a diastereomer, in a higher yield than other stereoisomers. iupac.org

Enantioselective Induction in Heptanenitrile, 2-hydroxy- Synthesis

Enantioselective synthesis of Heptanenitrile, 2-hydroxy- involves the creation of a specific enantiomer, either (R)- or (S)-2-hydroxyheptanenitrile. lookchem.comnih.gov A common method for achieving this is through the hydrocyanation of hexanal (B45976), catalyzed by a hydroxynitrile lyase (HNL) enzyme. umich.edu These enzymes, such as those from Prunus amygdalus (paHNL), Manihot esculenta (MeHNL), and Hevea brasiliensis (HbHNL), can be immobilized to enhance their stability and reusability. lookchem.com For example, an R-selective hydroxynitrile lyase from Arabidopsis thaliana can enantioselectively transform aliphatic aldehydes like hexanal into the corresponding R-cyanohydrins. lookchem.com

The choice of enzyme and reaction conditions is critical for achieving high enantiomeric excess (e.e.). For instance, chemoenzymatic processes involving hydroxynitrile lyase-mediated hydrocyanation have been successfully employed in the asymmetric total synthesis of natural products. umich.edu

Diastereoselective Control in Multi-Step Sequences

In multi-step syntheses, controlling the stereochemistry at multiple centers to produce a specific diastereomer is a significant challenge. Diastereoselective control in sequences involving Heptanenitrile, 2-hydroxy- often relies on the stereochemical information already present in the molecule to influence the formation of new stereocenters.

For instance, in the synthesis of complex molecules, the existing stereocenter in an enantiomerically pure form of Heptanenitrile, 2-hydroxy- can direct the stereochemical outcome of subsequent reactions. This is a common strategy in natural product synthesis where specific diastereomers are required. mdpi.com The synthesis of bicyclic scaffolds, which are core structures of many natural products, often employs stereoselective reactions where the stereochemistry of an intermediate dictates the final diastereomeric ratio. mdpi.combeilstein-journals.org

Role as a Chemical Intermediate and Precursor

Heptanenitrile, 2-hydroxy- is a valuable building block in organic synthesis, serving as both a chemical intermediate and a precursor for a variety of functionalized compounds. lookchem.com Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for diverse chemical transformations.

Intermediate in Complex Organic Synthesis Pathways

As a chemical intermediate, Heptanenitrile, 2-hydroxy- plays a role in the construction of more elaborate molecular architectures. lookchem.comresearchgate.netbeilstein-journals.orgaskiitians.comlibretexts.org Its chiral forms, (R)- and (S)-2-hydroxyheptanenitrile, are particularly important as key intermediates in the synthesis of enantiomerically pure pharmaceuticals. lookchem.com The unique structure of these chiral intermediates allows for the creation of drugs with specific biological activities, potentially reducing side effects. lookchem.com

For example, (R)-2-hydroxyheptanenitrile has been utilized as a key fragment in the chemoenzymatic asymmetric total synthesis of nonanolides like (Z)-cytospolides D and E. umich.edu In these syntheses, the cyanohydrin is often converted to other functional groups as the synthesis progresses towards the final complex target molecule. umich.edu

Precursor for α-Functionalized Compounds

Heptanenitrile, 2-hydroxy- is a direct precursor for a range of α-functionalized compounds. mdpi.com The term α-functionalization refers to the introduction of a functional group on the carbon atom adjacent to the nitrile group. researchgate.net

The nitrile group can be hydrolyzed to an amide or a carboxylic acid, as discussed previously. nih.gov The hydroxyl group can be protected and the nitrile group can be reduced to an amine, leading to the formation of α-amino alcohols. Furthermore, the hydroxyl group can be converted into a better leaving group, allowing for nucleophilic substitution reactions at the α-position.

The synthesis of α-hydroxy-N-arylacetamides, which are valuable intermediates for biologically active molecules, can be achieved from related α-chloro-N-arylacetamides, highlighting the utility of α-functionalized structures derived from cyanohydrins. benthamscience.com The ability to transform both the hydroxyl and nitrile groups makes Heptanenitrile, 2-hydroxy- a versatile starting material for creating a diverse array of molecules with potential applications in medicinal chemistry and materials science. lookchem.com

Table 2: Compound Names

| Compound Name |

|---|

| (R)-2-hydroxyheptanenitrile |

| (S)-2-hydroxyheptanenitrile |

| 1-bromohexane |

| 2-hydroxy-2-methylpropanenitrile |

| 2-hydroxyheptanamide |

| 2-hydroxyheptanoic acid |

| 2-hydroxypropanenitrile |

| Benzene |

| Copper(II) acetate |

| Cyclopentadiene |

| Cycloheptatriene |

| Dimethyl sulfoxide |

| Ethanol |

| Ethanal |

| Heptanenitrile, 2-hydroxy- |

| Hexanal |

| Hydrogen cyanide |

| Hydrogen peroxide |

| Isopropyl alcohol |

| N,N-diethylhydroxylamine |

| Poly(α-hydroxy esters) |

| Potassium carbonate |

| Potassium cyanide |

| Propanone |

| Sodium cyanide |

| Sodium hydroxide |

| Sulfuric acid |

| (Z)-cytospolide D |

Analytical and Characterization Methodologies for Heptanenitrile, 2 Hydroxy

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the characterization of Heptanenitrile, 2-hydroxy-, offering detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of Heptanenitrile, 2-hydroxy-. Both ¹H and ¹³C NMR spectra provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of Heptanenitrile, 2-hydroxy- is expected to show distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each signal is influenced by the electronegativity of nearby atoms, the multiplicity reveals the number of adjacent protons, and the integration value corresponds to the number of protons generating the signal.

The proton of the hydroxyl group (-OH) would typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

The single proton on the carbon bearing both the hydroxyl and nitrile groups (the α-carbon) is expected to appear as a triplet, due to coupling with the adjacent CH₂ group.

The protons of the aliphatic chain would appear as multiplets in the upfield region of the spectrum.

The terminal methyl (CH₃) group protons would appear as a triplet, coupled to the adjacent CH₂ group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For Heptanenitrile, 2-hydroxy-, seven distinct signals are expected.

The carbon of the nitrile group (-C≡N) is characteristically found in the 115-125 ppm range.

The α-carbon, bonded to both the hydroxyl and nitrile groups, would appear in the 60-70 ppm range.

The remaining five signals correspond to the carbons of the pentyl chain.

Expected NMR Data for Heptanenitrile, 2-hydroxy-

| Assignment | ¹H NMR Expected Chemical Shift (ppm) | ¹H NMR Expected Multiplicity | ¹³C NMR Expected Chemical Shift (ppm) |

|---|---|---|---|

| -OH | Variable (broad singlet) | s (broad) | - |

| -CH(OH)CN | ~4.2 - 4.5 | t | ~60 - 70 |

| -C≡N | - | - | ~118 - 122 |

| -CH₂-CH(OH) | ~1.7 - 1.9 | m | ~35 - 40 |

| -(CH₂)₃- | ~1.3 - 1.6 | m | ~22 - 32 |

Note: Expected values are based on general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Heptanenitrile, 2-hydroxy- is characterized by absorption bands corresponding to the vibrations of its key functional groups.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group's stretching vibration. The broadness is due to hydrogen bonding.

C-H Stretch: Absorptions corresponding to the stretching vibrations of sp³ C-H bonds in the aliphatic chain are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C≡N Stretch: A sharp, medium-intensity absorption band is anticipated in the 2220-2260 cm⁻¹ region, which is a definitive indicator of the nitrile functional group. The intensity of this peak is characteristically weaker than that of a carbonyl stretch.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the secondary alcohol is expected to appear in the 1050-1150 cm⁻¹ range.

Characteristic IR Absorption Frequencies for Heptanenitrile, 2-hydroxy-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkane (-CH₃, -CH₂-) | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Medium, Sharp |

Mass spectrometry is used to determine the molecular weight and elemental composition of Heptanenitrile, 2-hydroxy-. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) and fragment ions are detected.

The molecular ion peak for Heptanenitrile, 2-hydroxy- (C₇H₁₃NO) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approx. 127.18 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high precision.

The fragmentation pattern provides structural information. Key fragmentation pathways for Heptanenitrile, 2-hydroxy- would likely involve:

Loss of the pentyl chain: Cleavage of the bond between the α-carbon and the adjacent methylene group (alpha-cleavage) is a common fragmentation for alcohols, which would lead to a significant fragment ion.

Loss of water (H₂O): Dehydration of the molecular ion is a characteristic fragmentation for alcohols.

Loss of HCN: Elimination of hydrogen cyanide from the molecular ion can also occur.

Plausible Mass Spectrometry Fragments for Heptanenitrile, 2-hydroxy-

| m/z Value (Nominal) | Plausible Ion Structure/Fragment Lost |

|---|---|

| 127 | [M]⁺ (Molecular Ion) |

| 112 | [M - CH₃]⁺ |

| 109 | [M - H₂O]⁺ |

| 100 | [M - HCN]⁺ |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the purification of Heptanenitrile, 2-hydroxy- and for assessing its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, such as the synthesis of Heptanenitrile, 2-hydroxy-. makingmolecules.com It is also used to determine the appropriate solvent system for column chromatography.

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica gel. nih.gov The plate is then placed in a chamber with a suitable mobile phase (eluent). Due to the presence of the polar hydroxyl group, Heptanenitrile, 2-hydroxy- is a moderately polar compound. It will have a stronger interaction with the polar silica gel stationary phase compared to less polar starting materials (e.g., heptanal).

As the non-polar eluent moves up the plate, the less polar compounds travel further, resulting in higher Retention Factor (Rƒ) values, while more polar compounds travel shorter distances, giving lower Rƒ values. By comparing the Rƒ value of the product spot to that of the starting material, the progress of the reaction can be effectively monitored. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot with a lower Rƒ.

Column chromatography is the standard method for purifying Heptanenitrile, 2-hydroxy- on a preparative scale. This technique operates on the same principles as TLC but is used to separate larger quantities of material.

The crude product mixture is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel. A solvent system (eluent), typically determined by prior TLC analysis, is then passed through the column.

For Heptanenitrile, 2-hydroxy-, a solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate (B1210297), is generally effective.

Initially, a low-polarity eluent (higher percentage of hexane) is used to wash non-polar impurities through the column.

The polarity of the eluent is then gradually increased (by increasing the percentage of ethyl acetate) to dislodge and elute the more polar Heptanenitrile, 2-hydroxy- from the silica gel.

Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. The fractions containing the pure compound are then combined, and the solvent is removed to yield the purified Heptanenitrile, 2-hydroxy-.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of Heptanenitrile, 2-hydroxy-. spectroscopyonline.com This methodology combines the high-resolution separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry to provide comprehensive qualitative and quantitative information about the components of a sample. spectroscopyonline.com

In the analysis of Heptanenitrile, 2-hydroxy-, a sample is first vaporized and injected into the gas chromatograph. An inert carrier gas, typically helium, transports the vaporized sample through a capillary column. semanticscholar.org The column, often coated with a stationary phase like 5% phenyl methyl siloxane, separates the components of the sample based on their different boiling points and affinities for the stationary phase. semanticscholar.org As each component elutes from the column at a specific retention time, it enters the mass spectrometer.

Within the mass spectrometer, the molecules are ionized, commonly by electron impact (EI), which involves bombarding them with a high-energy electron beam. spectroscopyonline.com This process causes the molecules to fragment into characteristic patterns of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records the abundance of each ion. The resulting mass spectrum serves as a molecular "fingerprint," allowing for the confident identification of Heptanenitrile, 2-hydroxy-, and any potential impurities by comparing the obtained spectra with reference libraries such as the NIST Mass Spectral Library. spectroscopyonline.com

The purity of the Heptanenitrile, 2-hydroxy- sample is determined by analyzing the chromatogram, which plots the intensity of the ion signal versus retention time. The area under the peak corresponding to Heptanenitrile, 2-hydroxy-, is compared to the total area of all detected peaks (excluding the solvent). The purity is then expressed as a percentage of the main component's peak area relative to the total peak area. spectroscopyonline.com

A typical GC-MS analysis for the purity of Heptanenitrile, 2-hydroxy- might employ the following parameters:

| Parameter | Value |

| GC System | Thermo Electron GC Trace 1310 or similar |

| Column | TR-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless injection) |

| Oven Program | Initial 50 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS System | TSQ 9000 Triple Quadrupole MS or similar |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 40-450 amu |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

Hypothetical GC-MS Purity Analysis Results for a Batch of Heptanenitrile, 2-hydroxy-

This interactive table presents hypothetical data from a GC-MS purity analysis of a Heptanenitrile, 2-hydroxy- sample. The purity is calculated based on the relative peak areas of the identified components.

| Retention Time (min) | Peak Area | % of Total Area | Identification |

| 5.8 | 15,234 | 0.5 | Heptanal (B48729) |

| 8.2 | 2,985,678 | 98.5 | Heptanenitrile, 2-hydroxy- |

| 9.5 | 30,468 | 1.0 | Unidentified Impurity |

| Total | 3,031,380 | 100.0 |

High-Throughput Screening Methods for Enzymatic Reactions

High-throughput screening (HTS) methods are essential for the rapid and efficient discovery and optimization of enzymes for industrial biocatalysis. rsc.org In the context of Heptanenitrile, 2-hydroxy-, HTS can be employed to identify novel enzymes, such as nitrilases or nitrile hydratases, that can catalyze its conversion to valuable products like 2-hydroxyheptanoic acid or 2-hydroxyheptanamide. researchgate.netnih.gov These enzymatic transformations are often sought after due to their high selectivity and operation under mild conditions compared to traditional chemical methods. nih.gov

The development of an HTS assay for enzymatic reactions involving Heptanenitrile, 2-hydroxy-, typically involves a colorimetric or fluorometric method that allows for the rapid quantification of either the substrate consumption or product formation in a multi-well plate format (e.g., 96- or 384-well plates). nih.gov This enables the simultaneous testing of large libraries of enzymes, which can originate from various microbial sources or be generated through protein engineering. rsc.org

One common HTS strategy for nitrilase activity is based on the detection of the carboxylic acid product. researchgate.net A pH-sensitive indicator can be used to detect the change in acidity as the nitrile is hydrolyzed. Alternatively, a more specific method involves a coupled enzyme assay. For instance, the formation of the carboxylic acid can be coupled to a reaction that produces a colored or fluorescent compound, allowing for sensitive detection. wits.ac.za Another approach is the ferric hydroxamate method, where the resulting carboxylic acid reacts with hydroxylamine in the presence of a coupling agent, and the subsequent addition of ferric ions produces a colored complex that can be measured spectrophotometrically. researchgate.net

A typical HTS workflow for screening a microbial library for enzymes active on Heptanenitrile, 2-hydroxy- would involve:

Culturing a diverse collection of microorganisms in 96-well plates.

Inducing enzyme expression, if necessary.

Lysing the cells to release the intracellular enzymes.

Adding the substrate, Heptanenitrile, 2-hydroxy-, to each well.

Incubating the plates for a defined period to allow the enzymatic reaction to proceed.

Adding the detection reagents to generate a measurable signal (e.g., color change).

Reading the absorbance or fluorescence of each well using a microplate reader.

Identifying the "hits" – wells that show significant product formation – for further investigation.

Hypothetical High-Throughput Screening Results for Nitrilase Activity on Heptanenitrile, 2-hydroxy-

This interactive table displays representative data from a primary high-throughput screen of microbial extracts for nitrilase activity. Enzyme activity is measured by the rate of product formation (2-hydroxyheptanoic acid) and normalized against a control.

| Microbial Source ID | Product Concentration (µM) | Relative Activity (%) | Hit |

| M-001 | 5.2 | 5 | No |

| M-002 | 115.8 | 100 | Yes |

| M-003 | 25.1 | 22 | No |

| M-004 | 8.9 | 8 | No |

| M-005 | 89.3 | 77 | Yes |

| M-006 | 15.6 | 13 | No |

| Control (No Enzyme) | 2.1 | - | - |

Computational and Theoretical Studies of Heptanenitrile, 2 Hydroxy

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, thereby elucidating the detailed mechanism of formation for compounds like Heptanenitrile, 2-hydroxy-. The formation of 2-hydroxynitriles, commonly known as cyanohydrins, proceeds via the nucleophilic addition of a cyanide ion to an aldehyde or ketone. libretexts.orglibretexts.org For Heptanenitrile, 2-hydroxy-, this involves the reaction of heptanal (B48729) with hydrogen cyanide.

Density Functional Theory (DFT) is a widely used method for these calculations, offering a good balance between computational cost and accuracy. sciforum.net By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), the geometries of reactants, transition states, and products can be optimized, and their corresponding energies can be calculated. This allows for the determination of key thermodynamic and kinetic parameters, such as reaction enthalpies and activation energy barriers.

The general mechanism involves the attack of the cyanide nucleophile on the carbonyl carbon of the aldehyde, leading to a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields the final cyanohydrin product. Computational studies can model this process in both the gas phase and in solution, often using implicit solvation models like the Polarizable Continuum Model (PCM) to account for solvent effects.

Illustrative Data for the Formation of a Generic Aliphatic Cyanohydrin (2-hydroxypropanenitrile):

| Parameter | Gas Phase (kcal/mol) | Aqueous Solution (PCM) (kcal/mol) |

|---|---|---|

| Reaction Enthalpy (ΔH) | -25.8 | -23.5 |

| Activation Energy (Ea) | 12.3 | 10.1 |

Note: The data in the table above is hypothetical and for illustrative purposes only. It represents the type of information that would be obtained from quantum chemical calculations on the formation of a simple aliphatic cyanohydrin.

Modeling of Stereoselective Processes and Enantiomeric Excess

Heptanenitrile, 2-hydroxy- possesses a stereocenter at the C2 position, meaning it can exist as two enantiomers (R and S). Computational modeling is a powerful tool for understanding and predicting the stereoselectivity of reactions that produce such chiral molecules. researchgate.net The enantiomeric excess (ee) observed in a reaction is determined by the difference in the activation free energies of the transition states leading to the R and S enantiomers (ΔΔG‡).

Theoretical studies on the asymmetric synthesis of cyanohydrins often focus on the role of chiral catalysts. nih.gov These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. Computational models can be built to investigate the interactions between the catalyst, the aldehyde (heptanal), and the cyanide nucleophile. By calculating the energies of the diastereomeric transition states, the preferred reaction pathway and the expected enantiomeric excess can be predicted.

For instance, in a catalyzed reaction, the catalyst may form a complex with the aldehyde, orienting it in a way that sterically hinders the approach of the cyanide ion to one face of the carbonyl group, thereby promoting attack from the opposite face. DFT calculations can quantify the energetic differences between these two pathways.

Conformational Analysis and Molecular Dynamics Simulations

Computational methods like molecular mechanics (MM) and DFT can be used to perform a systematic search of the conformational space. researchgate.net For a molecule like Heptanenitrile, 2-hydroxy-, this would involve rotating around the single bonds of the heptyl chain and the C-O and C-C bonds adjacent to the stereocenter. The relative energies of the resulting conformers are then calculated to identify the most stable structures.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. mdpi.com By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational landscape and reveal the preferred conformations in a given environment (e.g., in a solvent). These simulations can also provide insights into intramolecular hydrogen bonding, which may occur between the hydroxyl group and the nitrile group, influencing the conformational preferences.

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for the characterization and identification of molecules like Heptanenitrile, 2-hydroxy-. nih.govrsc.org

NMR Spectroscopy: Ab initio calculations of nuclear magnetic shielding tensors can be used to predict the ¹H and ¹³C NMR chemical shifts. rug.nlaps.org These calculations are typically performed using DFT methods, often with the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts for the different conformers can be averaged based on their calculated populations to obtain a theoretical spectrum that can be compared with experimental data.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of Heptanenitrile, 2-hydroxy- can also be simulated computationally. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. These calculations can help in the assignment of the experimentally observed absorption bands to specific vibrational modes of the molecule, such as the O-H stretch, the C≡N stretch, and the various C-H and C-C stretching and bending modes.

Illustrative Predicted Spectroscopic Data for a Generic Aliphatic Cyanohydrin:

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (C2-H) | 4.2 ppm |

| ¹³C NMR Chemical Shift (C2) | 65 ppm |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ |

| IR Frequency (C≡N stretch) | 2250 cm⁻¹ |

Note: The data in the table above is hypothetical and for illustrative purposes only. It represents the type of information that would be obtained from computational predictions for a simple aliphatic cyanohydrin.

Catalytic Mechanism Elucidation through Computational Chemistry

Computational chemistry plays a pivotal role in elucidating the mechanisms of catalyzed reactions, including the synthesis of Heptanenitrile, 2-hydroxy-. mdpi.comrsc.org Whether the catalysis is enzymatic, organocatalytic, or metal-based, computational methods can provide a detailed understanding of the catalyst's role at the molecular level.

For example, in an enzyme-catalyzed synthesis, a model of the enzyme's active site can be constructed. researchgate.net The substrate (heptanal) and the nucleophile can then be docked into the active site, and the reaction pathway can be modeled using quantum mechanics/molecular mechanics (QM/MM) methods. This approach treats the reacting species with a high level of theory (QM) while the surrounding protein environment is treated with a more computationally efficient method (MM). Such studies can reveal the key amino acid residues involved in substrate binding and catalysis, and explain the origin of the enzyme's high selectivity.

Similarly, for organocatalyzed or metal-catalyzed reactions, computational models can be used to investigate the structure of the active catalytic species, the nature of the catalyst-substrate interactions, and the energetics of the catalytic cycle. nih.govrsc.org This information is invaluable for understanding the factors that control the catalyst's activity and selectivity, and for the rational design of new and improved catalysts.

Applications in Advanced Organic Synthesis and Materials Science Research

Chiral Building Blocks and Synthons in Asymmetric Synthesis

The demand for enantiomerically pure compounds, especially in the pharmaceutical and agrochemical industries, has positioned chiral molecules like (S)-2-Hydroxyheptanenitrile as crucial intermediates. lookchem.comdeutscher-apotheker-verlag.de In asymmetric synthesis, chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to generate a new stereocenter with a specific, desired configuration. deutscher-apotheker-verlag.demdpi.comwiley-vch.de

(S)-2-Hydroxyheptanenitrile functions as a key intermediate in the synthesis of other chiral compounds. lookchem.com Its structure allows for the creation of enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce potential side effects associated with the unwanted enantiomer. lookchem.com The hydroxyl and nitrile groups offer reactive sites for a variety of chemical transformations, allowing chemists to build molecular complexity in a stereocontrolled manner. lookchem.com Its role as a synthon is critical in strategies for synthesizing complex, biologically active molecules. lookchem.com

Table 1: Properties of 2-Hydroxyheptanenitrile as a Chiral Synthon

| Property | Description | Relevance in Asymmetric Synthesis |

| Chirality | Possesses a stereogenic center at the C2 position. | Enables the synthesis of single-enantiomer products, which is critical for pharmaceutical applications. lookchem.com |

| Hydroxyl Group (-OH) | A reactive functional group that can be derivatized or participate in reactions like esterification, etherification, or oxidation. | Acts as a handle for further synthetic transformations and can direct the stereochemical outcome of subsequent reactions. |

| Nitrile Group (-CN) | Can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents. | Provides a pathway to introduce other important functional groups, such as amino acids or diamines, into the target molecule. nih.govacs.org |

| Alkyl Chain (Pentyl) | A non-polar C5 chain. | Influences the physical properties of the molecule and its derivatives, such as solubility and lipophilicity. |

Monomer Precursors for Polymeric Materials

The functional groups of 2-hydroxyheptanenitrile make it an attractive precursor for the development of novel polymeric materials, particularly functional and biodegradable polyesters.

Poly(α-hydroxy esters), such as polylactic acid (PLA), are a class of biodegradable polymers with significant applications. academie-sciences.frnih.gov 2-Hydroxyheptanenitrile can serve as a key precursor in a synthetic route to produce novel poly(α-hydroxy esters) with tailored properties. nih.govacs.org

A versatile approach begins with a Strecker reaction using a related aldehyde (e.g., hexanal) to synthesize the α-hydroxy nitrile. nih.govacs.org This intermediate, 2-hydroxyheptanenitrile, is then hydrolyzed in a two-step process to convert the nitrile group into a carboxylic acid, yielding the corresponding α-hydroxy acid monomer. nih.govacs.org This monomer is subsequently cyclized to form a cyclic diester, specifically a substituted 1,4-dioxane-2,5-dione, or an O-carboxy anhydride. nih.govacs.orgacademie-sciences.fr The final polymer is obtained through ring-opening polymerization (ROP) of this cyclic precursor, a method that allows for good control over the polymer's molecular weight and architecture. acs.orggoogle.com

Table 2: Synthetic Pathway from Aldehyde to Poly(α-hydroxy ester)

| Step | Reaction | Intermediate/Product | Purpose |

| 1 | Strecker Reaction | 2-Hydroxyheptanenitrile | Formation of the core α-hydroxy nitrile structure from an aldehyde precursor. acs.org |

| 2 | Nitrile Hydrolysis | 2-Hydroxyheptanoic acid | Conversion of the nitrile group into a carboxylic acid to form the α-hydroxy acid monomer. nih.govacs.org |

| 3 | Cyclization | O-Carboxy anhydride | Creation of a cyclic monomer suitable for ring-opening polymerization. nih.govacs.org |

| 4 | Ring-Opening Polymerization (ROP) | Poly(α-hydroxy ester) | Formation of the final high-molecular-weight polyester. acs.orggoogle.com |

The inherent functionality of 2-hydroxyheptanenitrile allows for its derivatization into monomers for specialty polymers. By chemically modifying the hydroxyl or nitrile group before polymerization, polymers with specific architectures and properties can be designed. For instance, the hydroxyl group can be esterified with functional molecules to introduce side chains, leading to graft copolymers. The chirality of the monomer can be exploited to synthesize stereoregular polymers with unique optical or thermal properties. Such specialty polymers have potential applications in advanced materials, including chiral catalysts and specialized sensors. lookchem.com

Role in the Development of New Organic Reagents

2-Hydroxyheptanenitrile is a valuable starting material for the creation of new organic reagents. lookchem.com Its bifunctional and chiral nature allows it to be converted into more complex molecules that can act as ligands for asymmetric catalysis or as specialized derivatizing agents. lookchem.com For example, reduction of the nitrile group to an amine yields a chiral amino alcohol, a structural motif present in many successful chiral ligands and organocatalysts. These reagents are instrumental in developing new stereoselective transformations, which are fundamental to modern organic chemistry. lookchem.comrsc.org

Bio-inspired Synthetic Approaches and Mimicry

Bio-inspired synthesis seeks to emulate nature's strategies for constructing complex molecules, often through elegant cascade reactions. nih.gov While direct applications of 2-hydroxyheptanenitrile in published bio-inspired syntheses are not prominent, its structure is analogous to α-hydroxy acids, which are ubiquitous in biological systems. This similarity suggests its potential as a substrate or precursor in synthetic cascades that mimic biosynthetic pathways. For example, it could be incorporated into sequences that mimic the formation of natural polyesters or other metabolites. The use of low-charge, hydroxyl-rich molecules to direct material synthesis is a known bio-inspired strategy, pointing to potential future applications for 2-hydroxyheptanenitrile and its derivatives in the controlled synthesis of advanced composite materials. nih.gov

Applications in Advanced Chemical Processes

The utility of 2-hydroxyheptanenitrile extends to its application in various advanced chemical processes that demand precision and control. Its primary role is in catalytic asymmetric synthesis, where it acts as a building block to ensure the enantiopure nature of the final product, a critical requirement in the pharmaceutical industry. nih.govyork.ac.uk Furthermore, its use as a monomer precursor for ring-opening polymerization represents its application in controlled polymerization processes. acs.org This technique is essential for producing polymers with well-defined molecular weights and low polydispersity, which is crucial for high-performance material applications, including biomedical devices and drug delivery systems.

Table 3: Summary of Applications in Advanced Processes

| Advanced Process | Role of 2-Hydroxyheptanenitrile | Outcome |

| Asymmetric Catalysis | Chiral Building Block / Synthon | Synthesis of enantiomerically pure pharmaceuticals and fine chemicals. lookchem.comnih.gov |

| Controlled Polymerization | Monomer Precursor | Production of well-defined, biodegradable poly(α-hydroxy esters) with tailored properties. nih.govacs.org |

| Intermediate Synthesis | Versatile Precursor | Facilitates the formation of complex molecules and new organic reagents for specialized applications. lookchem.comrsc.org |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-hydroxyheptanenitrile in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to prevent skin contact. Verify glove integrity before use and follow proper removal protocols to avoid contamination .

- Respiratory Protection : For low exposure, use NIOSH-certified P95 respirators; for higher exposure, employ OV/AG/P99 respirators compliant with EU CEN standards .

- Environmental Controls : Prevent drainage contamination by using secondary containment for spills. Ensure proper ventilation in work areas .

Q. What synthetic routes are effective for producing 2-hydroxyheptanenitrile?

- Methodological Answer :

- Ni-Catalyzed Hydrocyanation : Adapt protocols from analogous nitrile syntheses. For example, use Ni(0) catalysts with Lewis acid promoters (e.g., BPh₃) in non-polar solvents to hydrocyanate terminal alkenes. Optimize reaction conditions (e.g., 60–80°C, inert atmosphere) to improve yield .

- Intermediate Isolation : Monitor reaction progress via GC-MS or FTIR to identify intermediates like 7-bromo-2-((diphenylmethylene)amino)heptanenitrile, which can be hydrolyzed to yield the target compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data (e.g., log Pow, solubility) for 2-hydroxyheptanenitrile across studies?

- Methodological Answer :

-

Data Validation : Cross-reference experimental measurements (e.g., water solubility via shake-flask method) with computational predictions (e.g., COSMO-RS or QSPR models). Address discrepancies by standardizing testing conditions (pH, temperature) .

用它!帮你看懂文献数据图,更好描述实验结果00:17

-

Collaborative Reproducibility : Replicate studies using protocols from independent sources (e.g., NIST-recommended methods) and publish detailed metadata (e.g., purity of reagents, instrument calibration) to enhance comparability .

Q. What analytical techniques best characterize the stereochemistry and functional group interactions of 2-hydroxyheptanenitrile?

- Methodological Answer :

- Chiral Analysis : Use chiral HPLC or capillary electrophoresis with β-cyclodextrin-based columns to resolve enantiomers. Confirm configurations via optical rotation and comparison with known standards (e.g., (S)-2-hydroxypentanenitrile) .

- Spectroscopic Profiling : Combine ¹H/¹³C NMR with 2D techniques (HSQC, COSY) to assign hydroxyl and nitrile group interactions. IR spectroscopy can validate hydrogen bonding patterns (e.g., O-H stretching at 3200–3600 cm⁻¹) .

Q. How do reaction conditions influence the regioselectivity of 2-hydroxyheptanenitrile in multi-step syntheses?

- Methodological Answer :

- Catalytic Screening : Test transition-metal catalysts (e.g., Pd, Ni) and ligands (e.g., phosphines) to modulate regioselectivity in alkene hydrocyanation. For example, Ni(0) with bulky ligands may favor anti-Markovnikov addition .

- Kinetic Studies : Use stopped-flow NMR or time-resolved mass spectrometry to track intermediate formation. Compare activation energies (ΔG‡) for competing pathways to optimize selectivity .

Data Reporting and Ethical Considerations

Q. What standards should guide the reporting of toxicological data for 2-hydroxyheptanenitrile?

- Methodological Answer :

- Regulatory Alignment : Follow IARC and ACGIH guidelines for carcinogenicity classification. Report acute toxicity (LD₅₀) and skin/eye irritation data using OECD Test Guidelines 423 and 404, respectively .

- Ethical Transparency : Disclose conflicts of interest and adhere to institutional review board (IRB) protocols when citing human subject research (e.g., biomonitoring studies) .

Q. How can researchers address missing thermodynamic data (e.g., ΔHf, vapor pressure) for 2-hydroxyheptanenitrile?

- Methodological Answer :

- Experimental Determination : Use calorimetry (e.g., bomb calorimeter) for enthalpy of formation and static vapor pressure apparatus for volatility measurements .

- Computational Estimation : Apply group contribution methods (e.g., Joback) or quantum mechanical calculations (DFT) to predict missing properties. Validate against structurally similar compounds (e.g., heptanonitrile) .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.